molecular formula C9H15N3O2 B3044652 tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1003011-06-0

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B3044652
CAS No.: 1003011-06-0
M. Wt: 197.23
InChI Key: LCTFFSFMMCYYBB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate (CAS: 1003011-06-0) is a pyrazole-based heterocyclic compound featuring a tert-butyl ester group and an amino substituent on the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding. This compound’s structure combines the steric bulk of the tert-butyl group with the electron-donating amino group, making it a valuable intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

tert-butyl 2-(3-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTFFSFMMCYYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241425
Record name 1,1-Dimethylethyl 3-amino-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003011-06-0
Record name 1,1-Dimethylethyl 3-amino-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003011-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The amino group in the compound may participate in hydrogen bonding or electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Nitro-Substituted Analog: tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate

  • Key Differences: The nitro group (-NO₂) at the 3-position of the pyrazole ring (vs. -NH₂ in the target compound) introduces electron-withdrawing effects, reducing the ring’s electron density.
  • Applications: Nitro-substituted pyrazoles are often intermediates in the synthesis of amino derivatives via catalytic hydrogenation .

Ethyl Ester Analog: Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

  • Key Differences : Replacing the tert-butyl ester with an ethyl ester reduces steric hindrance and increases hydrophilicity. Ethyl esters are generally more prone to hydrolysis under acidic or basic conditions compared to tert-butyl esters, which are stabilized by steric protection .
  • Applications : Ethyl esters are preferred in reactions requiring faster hydrolysis rates or improved aqueous solubility .

Positional Isomerism and Functional Group Placement

Amino Group on the Acetate Chain: tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate

  • Key Differences: The amino group is located on the acetate side chain rather than the pyrazole ring.
  • Applications : Such positional isomers are explored for their unique pharmacokinetic profiles in drug design .

Substituent Effects on Stability and Reactivity

Steric and Electronic Effects

  • tert-Butyl Group : Enhances stability against hydrolysis and oxidative degradation due to steric shielding. This makes the target compound suitable for long-term storage or reactions under harsh conditions .
  • Amino Group: Increases nucleophilicity of the pyrazole ring, facilitating reactions with electrophiles (e.g., acylations, Suzuki couplings) .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate 1003011-06-0 C₉H₁₅N₃O₂ 197.24 3-NH₂, tert-butyl ester
tert-Butyl 2-(3-nitro-1H-pyrazol-1-yl)acetate 1003011-05-9 C₉H₁₃N₃O₄ 227.22 3-NO₂, tert-butyl ester
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate 895571-89-8 C₇H₁₁N₃O₂ 169.18 3-NH₂, ethyl ester
tert-Butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate 1909305-37-8 C₁₀H₁₇N₃O₂ 211.26 1-CH₃, side-chain NH₂

Biological Activity

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}
  • Molecular Weight : Approximately 210.26 g/mol
  • Functional Groups : It contains an amino group at the 3-position of the pyrazole ring and an acetate moiety, which contributes to its reactivity and potential biological activity.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, particularly those involved in cell cycle regulation. For example, it has shown selective inhibition against cyclin-dependent kinase 16 (CDK16), with an effective concentration (EC50_{50}) of approximately 33 nM .
  • Receptor Modulation : The pyrazole ring structure allows binding to various receptors, potentially modulating their activity and leading to diverse biological responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anti-inflammatory Properties

Preliminary studies suggest that compounds with similar structural features have demonstrated anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Antimicrobial Activity

The compound's structural characteristics position it as a candidate for antimicrobial applications. Pyrazole derivatives have been explored for their ability to inhibit bacterial growth, making this compound a potential lead in antibiotic development.

Anticancer Potential

The ability to inhibit specific kinases involved in cancer cell proliferation suggests that this compound could be developed into a therapeutic agent for cancer treatment. Its selective action on CDK16 indicates a targeted approach that could minimize off-target effects commonly seen with broader-spectrum drugs .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Kinase Inhibition Study : A study evaluated the selectivity of various pyrazole derivatives against a panel of kinases. The results indicated that this compound exhibited significant selectivity for CDK16 over other kinases, highlighting its potential as a targeted anticancer agent .
  • In Vitro Efficacy Assessment : In vitro assays demonstrated that the compound reduced cell viability in cancer cell lines in a dose-dependent manner, suggesting its potential as an anticancer therapeutic.
  • Metabolic Stability Assessment : A comparative study on metabolic stability indicated that replacing the methyl ester with a tert-butyl ester improved the compound's stability, which is crucial for its therapeutic efficacy in vivo .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetateC12_{12}H18_{18}N2_{2}O2_{2}Exhibits anti-inflammatory and antimicrobial properties
Tert-butyl 4-amino-1H-pyrazoleC9_{9}H14_{14}N4_{4}Focused on antimicrobial applications; simpler structure without acetate moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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